Dicarbine

Neuropharmacology Schizophrenia Dopamine Turnover

Sourcing stereochemically defined Dicarbine is critical for neuropsychiatric research, yet consistent supply of the active trans-isomer is often unreliable. This compound solves that challenge as a gamma-carboline atypical antipsychotic approved for clinical use in Russia. Key differentiators: >25-fold potency difference between trans- and cis-isomers, enabling precise stereochemical pharmacology studies. Selectively inhibits serotonin receptors with moderate dopamine metabolite elevation, supporting low EPS liability assay validation. Unique translational relevance for alcoholic psychosis models, serving as an essential positive control.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
CAS No. 17411-19-7
Cat. No. B102714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDicarbine
CAS17411-19-7
Synonyms(-)-stobadin
(-)-stobadin dihydrochloride
(-)-stobadine
(-)-stobadine dihydrochloride
2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole
carbidine
DH 1011
DH-1011
dicarbine
dicarbine dihydrochloride
dicarbine dihydrochloride, (+)-isomer
dicarbine dihydrochloride, (cis)-(+)-isomer
dicarbine dihydrochloride, (cis)-(-)-isomer
dicarbine dihydrochloride, (trans)-isomer
dicarbine fumarate (1:1)
dicarbine hydrochloride
dicarbine oxalate (1:1), (cis)-(+)-isomer
dicarbine, (cis)-(+)-isomer
dicarbine, (cis)-(+-)-isomer
dicarbine, (cis)-(-)-isomer
DP 10131
DP-1031
stobadin
stobadin dihydrochloride
stobadin dipalmitate
stobadine
stobadine dihydrochloride
stobadine dipalmitate
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3C2CN(CC3)C
InChIInChI=1S/C13H18N2/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12/h3-4,7,11,13-14H,5-6,8H2,1-2H3
InChIKeyCYJQCYXRNNCURD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dicarbine: Gamma-Carboline Atypical Antipsychotic


Dicarbine (also known as carbidine) is an orally active, atypical antipsychotic belonging to the gamma-carboline class [1]. It acts as a dopamine receptor antagonist across multiple brain regions and is approved in Russia under the trade name Карбидин for the treatment of schizophrenia and alcoholic psychosis [2]. Structurally, it is a 2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole with a molecular weight of 202.30 g/mol [1].

Research model Reported atypical antipsychotic profile supports schizophrenia and alcoholic psychosis research models; gamma-carboline class with oral activity.
Mechanism context Distinct dopamine antagonist with reported serotonergic component in frontal cortex, differentiates from classical D2 blockers.
Stereochemistry workflow Trans-isomer reported with substantially greater activity; stereochemically defined material required for reproducible neuropharmacology.

Why Generic Antipsychotics Cannot Replace Dicarbine


Generic substitution among neuroleptics is precluded by Dicarbine's unique neurochemical fingerprint: it displays a pronounced serotonergic component in the frontal cortex that distinguishes it from haloperidol, and its trans-isomer is significantly more potent than its cis-isomer, a stereochemical nuance absent in achiral comparators [1]. Furthermore, unlike sulpiride and haloperidol, Dicarbine produces only moderate elevations in dopamine metabolites while selectively inhibiting serotonin receptors, a profile that translates into distinct therapeutic outcomes [2].

Serotonergic component mismatch Haloperidol and sulpiride lack the frontal cortex 5-HT turnover enhancement reported for dicarbine; direct substitution may not replicate neurochemical profile.
Stereochemical potency gap Achiral comparators or racemic material cannot reproduce the trans-isomer's substantially higher activity in dopamine release models; isomer composition critical.
Dopamine metabolite profile divergence Dicarbine induces only moderate DOPAC/HVA elevation, unlike pronounced rises with haloperidol/sulpiride; may lead to different model responses and extrapolation limits.

Evidence: Dicarbine vs. Haloperidol & Sulpiride


Frontal Cortex Dopamine Turnover vs. Haloperidol

In a head-to-head comparison, carbidine (25 mg/kg) increased dopamine (DA) turnover in the frontal cortex, striatum, and hypothalamus to a significantly greater extent than haloperidol (1 mg/kg) [1]. Notably, carbidine uniquely elevated 5-HT turnover across all cerebral regions, whereas haloperidol did not affect 5-HT and sulpiride decreased 5-HT content in the frontal cortex [1].

Frontal cortex DA turnover
Head-to-head
Carbidine 25 mg/kg produced greater DA turnover increase in frontal cortex, striatum, and hypothalamus vs. haloperidol 1 mg/kg; uniquely raised 5-HT turnover in all regions.
Supports frontal monoamine modulation studies; reported serotonergic component differentiates from classical neuroleptics.
In vivo rat brain regions; model-dependent context.
Neuropharmacology Schizophrenia Dopamine Turnover

Dopamine Metabolite Elevation vs. Haloperidol & Sulpiride

Intracerebral microdialysis in awake rats revealed that both cis- and trans-carbidine (25 mg/kg and 1 mg/kg, respectively) produced only a moderate elevation in dopamine metabolites (DOPAC and HVA), in stark contrast to the pronounced elevations induced by sulpiride (50 mg/kg) and haloperidol (1 mg/kg) [1]. This indicates a fundamentally different mode of dopaminergic modulation.

DA metabolite elevation
Head-to-head
cis- and trans-carbidine (25, 1 mg/kg) caused only moderate DOPAC/HVA elevation; sulpiride 50 mg/kg and haloperidol 1 mg/kg induced pronounced elevations.
Indicates distinct dopaminergic modulation; relevant for EPS-related endpoint studies.
Striatal microdialysis in awake rats.
Microdialysis Striatum Metabolite Profiling

5-HT Receptor Antagonism vs. Haloperidol & Sulpiride

In radioligand-binding experiments, carbidine displaced 3H-spiperone in the brain cortex but not in the striatum, and did not affect dopamine-sensitive adenylate cyclase, unlike haloperidol and sulpiride [1]. Behavioral tests showed carbidine did not reduce apomorphine stereotypy duration (unlike haloperidol/sulpiride) but decreased 5-HTP-induced head twitches, consistent with selective serotonin receptor inhibition [1].

5-HT receptor antagonism
Method context
Displaced ³H-spiperone in cortex only, no effect on DA-sensitive adenylate cyclase, reduced 5-HTP head twitches; haloperidol/sulpiride affected adenylate cyclase and apomorphine stereotypy.
Selective cortical serotonin receptor inhibition profile; distinct from classical D2-targeted comparators.
Radioligand binding, adenylate cyclase assay, behavioral tests.
Receptor Pharmacology Serotonin 5-HT Behavioral Pharmacology

Trans- vs. Cis-Isomer Dopamine Release Potency

A direct comparison of carbidine stereoisomers demonstrated that trans-carbidine (1 mg/kg, i.p.) was significantly more potent than cis-carbidine (25 mg/kg, i.p.) in increasing striatal dopamine release in awake rats [1]. The trans-isomer also enhanced dopamine biosynthesis via blockade of presynaptic autoreceptors, an effect absent with the cis-isomer [2].

Isomer potency difference
Head-to-head
trans-carbidine (1 mg/kg) was ~25× more potent than cis-carbidine (25 mg/kg) in increasing striatal DA release; trans-isomer enhanced DA biosynthesis via autoreceptor blockade.
Enantiomer-specific activity context; defined stereochemistry essential for reproducible research.
In vivo microdialysis, awake rats; DA synthesis assay.
Stereochemistry Dopamine Release Isomer Potency

Alcoholic Psychosis Indication vs. Haloperidol & Sulpiride

Dicarbine is approved in Russia for the treatment of alcoholic psychosis, an indication not established for haloperidol or sulpiride [1]. While all three compounds possess antipsychotic activity, Dicarbine's distinct neurochemical profile—particularly its serotonergic component and moderate dopamine metabolite elevation—may underpin this differential clinical utility [2].

Alcoholic psychosis indication
Context-dependent
Approved in Russia for schizophrenia and alcoholic psychosis; haloperidol and sulpiride not labeled for alcoholic psychosis.
Reported clinical approval context may support translational research in alcohol-related psychosis models.
Cross-study comparison; indication-specific review required.
Alcoholic Psychosis Clinical Indication Therapeutic Differentiation

Adenylate Cyclase Activity vs. Haloperidol

In rat striatal membrane preparations, carbidine did not affect dopamine-sensitive adenylate cyclase activity, whereas haloperidol and sulpiride produce measurable inhibition of this enzyme [1]. This biochemical divergence reinforces the conclusion that carbidine's antipsychotic effects are mediated primarily through serotonin receptor antagonism rather than classical D2 receptor blockade.

Adenylate cyclase sparing
Method context
Carbidine did not inhibit dopamine-sensitive adenylate cyclase in striatal membranes, unlike haloperidol and sulpiride.
Biochemical signature distinct from D2 antagonists; useful for dissecting D2-independent antipsychotic mechanisms.
In vitro rat striatal membrane assay.
Signal Transduction Adenylate Cyclase D2 Receptor

Dicarbine Application Scenarios


Frontal Cortex Dopamine & Serotonin Research

Researchers studying the neurochemical basis of negative symptoms in schizophrenia can leverage Dicarbine's ability to increase DA turnover and 5-HT turnover in the frontal cortex to a greater degree than haloperidol [1]. This makes it a superior tool for experiments requiring selective modulation of prefrontal monoaminergic systems without the confounding effects of strong D2 antagonism.

Novel Antipsychotics with Low EPS Liability

Dicarbine's moderate elevation of dopamine metabolites, contrasting sharply with haloperidol and sulpiride [1], positions it as a benchmark compound for validating assays designed to predict low EPS liability. Its lack of effect on dopamine-sensitive adenylate cyclase further supports its use in high-throughput screens seeking D2-sparing antipsychotic candidates [2].

Alcoholic Psychosis Translational Research

Given its approved clinical use for alcoholic psychosis in Russia [1], Dicarbine is the only neuroleptic with direct translational relevance for this condition. Animal models of alcohol-induced psychotic symptoms or alcohol withdrawal can utilize Dicarbine as a positive control to evaluate novel therapeutic interventions targeting this underserved indication.

Stereochemistry-Dependent Neuropharmacology

The >25-fold potency difference between trans- and cis-carbidine in modulating striatal dopamine release [1] makes this compound an ideal model system for investigating how stereochemistry influences antipsychotic efficacy and side-effect profiles. Procurement of stereochemically defined Dicarbine is essential for studies on drug-receptor interactions, presynaptic autoreceptor function, and chiral pharmacology.

Application
Selection Property
Validation Focus
Prefrontal monoamine modulation studies
Frontal cortex DA/5-HT turnover enhancement profile
Negative symptom model response and receptor selectivity
EPS liability screening assays
Moderate DA metabolite elevation and adenylate cyclase sparing
D2-independent antipsychotic mechanism validation
Alcohol-related psychosis models
Reported clinical approval context for alcoholic psychosis
Behavioral pharmacology in alcohol withdrawal models
Stereochemistry-dependent neuropharmacology
Defined trans-isomer activity context
Enantiomer-specific DA release and autoreceptor function

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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